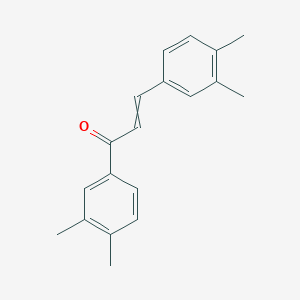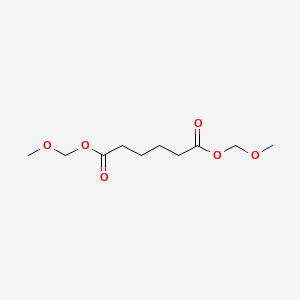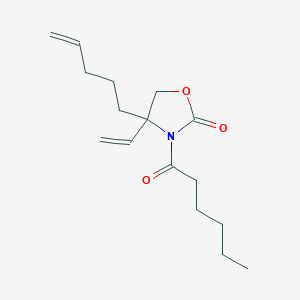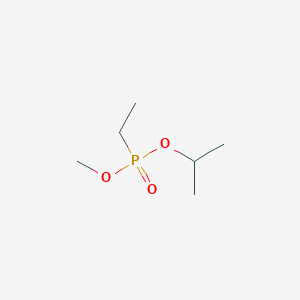
Phosphonic acid, ethyl-, methyl 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, ethyl-, methyl 1-methylethyl ester is an organophosphorus compound with the molecular formula C6H15O3P. This compound is characterized by the presence of a phosphonic acid group, which is bonded to an ethyl group and a methyl 1-methylethyl ester group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ethyl-, methyl 1-methylethyl ester typically involves the reaction of phosphonic acid derivatives with appropriate alcohols. One common method is the esterification of phosphonic acid with ethyl alcohol and methyl 1-methylethyl alcohol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for efficient large-scale production with consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, ethyl-, methyl 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: It can be reduced to form phosphonous acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphonous acid derivatives, and substituted phosphonates .
Applications De Recherche Scientifique
Phosphonic acid, ethyl-, methyl 1-methylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate compounds.
Biology: It is employed in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which phosphonic acid, ethyl-, methyl 1-methylethyl ester exerts its effects involves the interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in its use as a corrosion inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Ethyl methyl phosphonate
- Methyl phosphonic acid ethyl ester
Uniqueness
Phosphonic acid, ethyl-, methyl 1-methylethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
141968-53-8 |
|---|---|
Formule moléculaire |
C6H15O3P |
Poids moléculaire |
166.16 g/mol |
Nom IUPAC |
2-[ethyl(methoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H15O3P/c1-5-10(7,8-4)9-6(2)3/h6H,5H2,1-4H3 |
Clé InChI |
LUGLIABVQUMWPF-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(OC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)

![3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12535008.png)
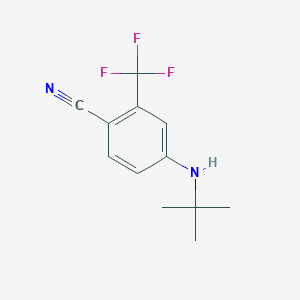
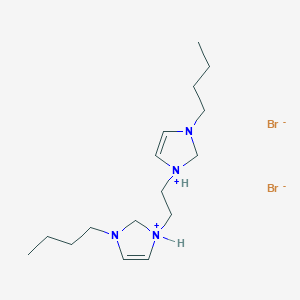

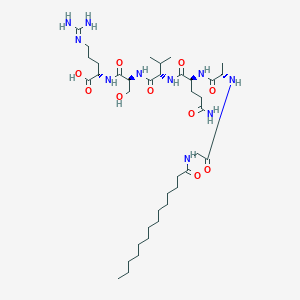
![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
